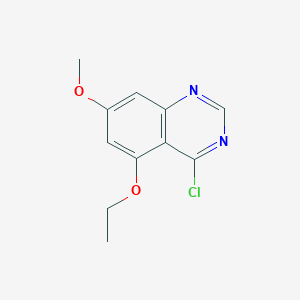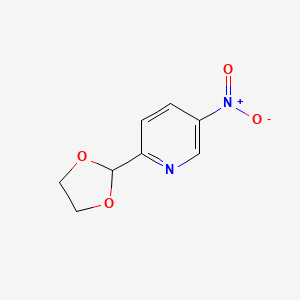![molecular formula C12H17ClN2O B8475201 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine](/img/structure/B8475201.png)
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine is an organic compound that features a chloro-substituted phenyl ring, an ethoxy linker, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrophenol and 2-pyrrolidineethanol.
Nucleophilic Substitution: The nitro group of 4-chloro-3-nitrophenol is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The resulting 4-chloro-3-aminophenol undergoes etherification with 2-pyrrolidineethanol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Substitution: Formation of 4-hydroxy-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine or 4-alkoxy-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Scientific Research Applications
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(2-morpholin-1-yl-ethoxy)-phenylamine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-Chloro-3-(2-piperidin-1-yl-ethoxy)-phenylamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
4-chloro-3-(2-pyrrolidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O/c13-11-4-3-10(14)9-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 |
InChI Key |
PYAVUKVYMWKMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
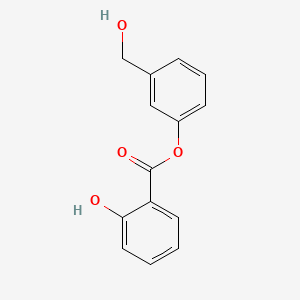
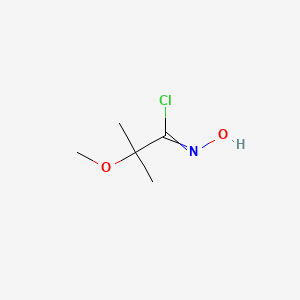
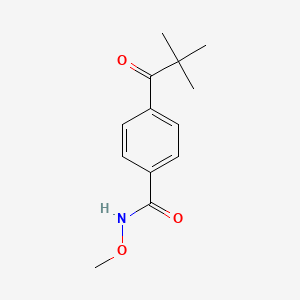
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B8475138.png)
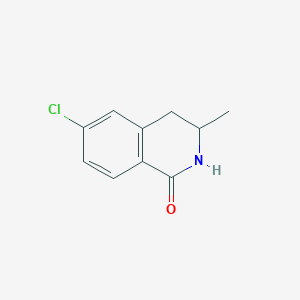
![4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid](/img/structure/B8475152.png)

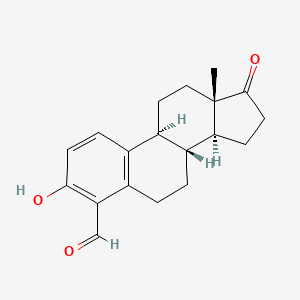
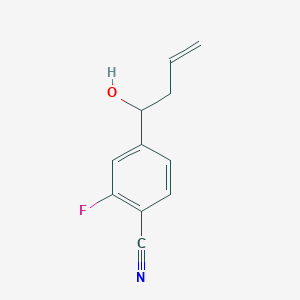
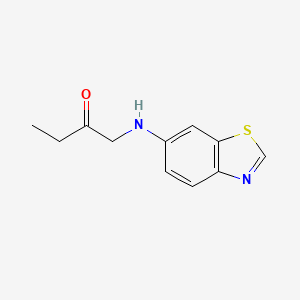
![Ethanol, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis-](/img/structure/B8475202.png)
![Ethyl 2-(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B8475204.png)
